REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)C.[Li+].O1CCCC1.[C:14]1([C:19]([C:21]2[CH:26]=[CH:25][C:24]([CH2:27][C:28]([O:30][CH3:31])=[O:29])=[CH:23][CH:22]=2)=[O:20])[S:18][CH:17]=[CH:16][CH:15]=1.CI>CN(C)P(N(C)C)(N(C)C)=O>[C:14]1([C:19]([C:21]2[CH:26]=[CH:25][C:24]([CH:27]([CH3:1])[C:28]([O:30][CH3:31])=[O:29])=[CH:23][CH:22]=2)=[O:20])[S:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)C1=CC=C(C=C1)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added at -78° C
|
Type
|
STIRRING
|
Details
|
the mixture is further stirred for 1 hour after which it
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
ADDITION
|
Details
|
The whole is poured onto water
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with diisopropylether
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from diisopropylether at 0° C
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CS1)C(=O)C1=CC=C(C(C(=O)OC)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |